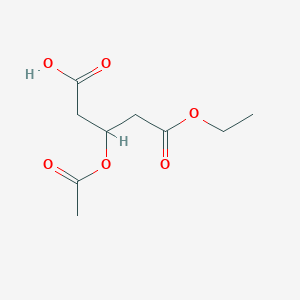

Mono-ethyl (R)-3-acetoxyglutarate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O6 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

3-acetyloxy-5-ethoxy-5-oxopentanoic acid |

InChI |

InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12) |

InChI Key |

XTDRHYRKEIVYIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)OC(=O)C |

Origin of Product |

United States |

Contextualization and Significance of Mono Ethyl R 3 Acetoxyglutarate in Chemical Sciences

Overview of the Compound's Stereochemical Importance

The stereochemical value of Mono-ethyl (R)-3-acetoxyglutarate lies in its "(R)" configuration at the C3 position. This specific spatial arrangement of atoms around the chiral center allows for the controlled introduction of chirality into a target molecule during a synthetic sequence. It serves as a foundational piece from which more complex stereochemistry can be built.

The primary method for obtaining this chiral monoester is through the enzymatic desymmetrization of the prochiral diethyl 3-acetoxyglutarate. This process utilizes enzymes, most notably pig liver esterase (PLE), which selectively hydrolyze one of the two enantiotopic ester groups. wikipedia.org This biocatalytic approach is highly efficient and yields the desired (R)-enantiomer with high enantiomeric excess. nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 113036-11-6 sigmaaldrich.com |

| Molecular Formula | C₉H₁₄O₆ sigmaaldrich.com |

| Molecular Weight | 218.20 g/mol sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid |

| Optical Activity | [α]20/D +7.2 ± 0.5°, c = 1% in chloroform (B151607) sigmaaldrich.com |

| Density | 1.190 g/mL at 20 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.445 sigmaaldrich.com |

Historical Perspective of its Discovery and Initial Academic Interest

Early studies in the latter half of the 20th century demonstrated the utility of enzymes like pig liver esterase for the enantioselective hydrolysis of glutarate esters. wikipedia.org This opened up a new avenue for accessing optically active synthons that were previously difficult to obtain through classical chemical methods. The initial academic interest was driven by the potential of these chiral building blocks to serve as starting materials in the total synthesis of natural products and other complex target molecules. The ability to generate a key chiral center with high fidelity using a relatively simple and environmentally benign enzymatic process was a significant advancement.

Current Research Landscape and Emerging Applications

The research landscape for this compound and its derivatives remains active and is expanding into new areas. Its precursor, (R)-ethyl 3-hydroxyglutarate, is a well-established key intermediate in the synthesis of the blockbuster drug rosuvastatin, used to treat high cholesterol. This large-scale application has driven the development of highly efficient and cost-effective chemoenzymatic processes for its production. capes.gov.br

Beyond this prominent example, current research focuses on utilizing this compound as a versatile synthon for a variety of other chiral molecules. Its functional groups—an ester, a carboxylic acid, and an acetoxy group—provide multiple handles for further chemical transformations.

Detailed Research Findings:

Furthermore, the related compound, 3-hydroxyglutaric acid, is a known metabolite in the human body, and its accumulation is associated with the metabolic disorder glutaric aciduria type I. sigmaaldrich.comnih.gov This has spurred interest in the biological roles of glutarate derivatives and the development of synthetic routes to study these pathways. While this compound itself is primarily a synthetic intermediate, its connection to biologically relevant molecules underscores its importance. medchemexpress.com

Table 2: Key Enzymes in the Synthesis of Chiral Glutarate Monoesters

| Enzyme | Source | Application |

| Pig Liver Esterase (PLE) | Porcine Liver | Enantioselective hydrolysis of glutarate diesters wikipedia.orgnih.gov |

| Lipase PS | Pseudomonas cepacia | Hydrolysis of racemic butyrates nih.gov |

| Lipase from Chromobacterium viscosum | Chromobacterium viscosum | Enantioselective hydrolysis nih.gov |

| Esterase 30 000 | Bacterial | Enantioselective synthesis of (R) and (S) 3-hydroxyglutaric acid monoesters capes.gov.br |

The ongoing exploration of chemoenzymatic methods continues to provide more sustainable and efficient pathways for the synthesis of chiral compounds, with this compound remaining a key player in this field. nih.govnih.gov Its utility as a chiral building block ensures its continued relevance in both academic research and the pharmaceutical industry.

Synthetic Methodologies for Mono Ethyl R 3 Acetoxyglutarate

Chemo-Enzymatic and Biocatalytic Approaches

The convergence of enzymatic and chemical methods offers a powerful and sustainable approach to the synthesis of enantiomerically pure compounds like mono-ethyl (R)-3-acetoxyglutarate. These strategies leverage the high selectivity of enzymes for specific transformations, often under mild reaction conditions.

Enzyme-Catalyzed Enantioselective Esterification and Hydrolysis

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures through enantioselective esterification or hydrolysis. In the context of synthesizing this compound, a key precursor is mono-ethyl (R)-3-hydroxyglutarate. While direct enzymatic acylation of the hydroxyl group to the acetate is a viable strategy, much of the reported research focuses on the resolution of related glutarate diesters.

For instance, the hydrolysis of diethyl 3-hydroxyglutarate has been achieved with high enantioselectivity using various lipases. Immobilized lipase B from Candida antarctica (Novozym 435) has been shown to be effective in the enantioselective hydrolysis of diethyl 3-hydroxyglutarate, providing access to the chiral monoester precursor. researchgate.net Although direct enzymatic acylation of mono-ethyl (R)-3-hydroxyglutarate to the target compound is less specifically documented in readily available literature, the principles of lipase-catalyzed transesterification suggest its feasibility using an appropriate acyl donor like vinyl acetate.

Microbial Transformations for Chiral Intermediate Synthesis

Microbial transformations offer a whole-cell biocatalytic approach to generate chiral intermediates. A notable example is the synthesis of (R)-ethyl-3-hydroxyglutarate, the direct precursor to this compound, using the bacterium Rhodococcus erythropolis.

A novel biosynthetic route has been developed utilizing Rhodococcus erythropolis ZJB-0910 for the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyrate. nih.govirtree.comresearchgate.net This microbial transformation yields (R)-ethyl-3-hydroxyglutarate with high optical purity. The process demonstrates the potential of using whole-cell systems to perform selective enzymatic reactions, avoiding the need for purified enzymes.

Table 1: Microbial Transformation of Racemic Ethyl 4-cyano-3-hydroxybutyrate

| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (ee) |

|---|

Optimization of Biocatalytic Reaction Conditions and Enzyme Systems

To enhance the efficiency and industrial viability of biocatalytic processes, optimization of reaction conditions is crucial. For the microbial synthesis of (R)-ethyl-3-hydroxyglutarate using Rhodococcus erythropolis, key parameters have been investigated and optimized.

Asymmetric Chemical Synthesis Routes

Asymmetric chemical synthesis provides an alternative to enzymatic methods, offering a high degree of control over the stereochemical outcome of a reaction through the use of chiral molecules and catalysts.

Strategies Employing Chiral Auxiliaries and Catalysts

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is removed. While specific applications of chiral auxiliaries for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the general principles of their use in asymmetric synthesis are well-established and applicable.

Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org These auxiliaries are typically attached to a prochiral substrate, such as a derivative of glutaric acid, to facilitate diastereoselective reactions like alkylation or aldol condensation. For example, an N-acyl oxazolidinone derived from glutaric anhydride could be subjected to a diastereoselective reaction to introduce the desired stereochemistry at the C3 position. Subsequent removal of the chiral auxiliary would yield the chiral glutaric acid derivative, which could then be further elaborated to the target molecule.

Development of Novel Stereoselective Reactions

The development of novel stereoselective reactions is an ongoing area of research in organic synthesis. These reactions aim to create chiral centers with high efficiency and selectivity, often through the use of chiral catalysts. While specific novel reactions tailored exclusively for the synthesis of this compound are not prominently featured in the surveyed literature, broader advancements in stereoselective synthesis are relevant.

For example, developments in the stereoselective synthesis of chiral alcohols and esters through catalytic reduction or dynamic kinetic resolution are applicable to the synthesis of the precursor, mono-ethyl (R)-3-hydroxyglutarate. mdpi.comnih.gov Metal-catalyzed asymmetric hydrogenation of a corresponding β-keto ester, for instance, could provide a direct route to the chiral hydroxy ester with high enantioselectivity. The field of organocatalysis also offers promising avenues for the development of new stereoselective transformations that could be applied to the synthesis of this and other chiral molecules.

Green Chemistry Principles in Synthetic Design

The synthesis of this compound is increasingly influenced by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.netwjarr.com This approach emphasizes waste prevention over treatment, the use of safer solvents and reagents, and energy efficiency. wjarr.comnih.govcarlroth.com In the context of producing complex chiral esters, these principles are applied to create more sustainable and economically viable manufacturing routes.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Biocatalysts: Enzymes and whole-cell microorganisms are highly effective catalysts that operate under mild conditions (neutral pH and atmospheric temperatures), often in aqueous media. researchgate.net This reduces the need for harsh reagents, high temperatures, and volatile organic solvents, which are a major source of pollution. nih.gov Bioreductions, for instance, offer a route to chiral intermediates with high enantioselectivity and a lower environmental footprint compared to traditional chemical reactions. nih.gov

Safer Solvents: A primary goal of green chemistry is to minimize or replace toxic organic solvents. wjarr.com Water, supercritical fluids, and ionic liquids are explored as greener alternatives that are less hazardous and often recyclable. wjarr.comnih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. wjarr.com

Renewable Feedstocks: Utilizing renewable resources instead of petrochemicals for starting materials is a core tenet of sustainable chemistry. carlroth.com

The following table summarizes the application of green chemistry principles in synthetic design:

Table 1: Application of Green Chemistry Principles| Principle | Application in Synthetic Design |

|---|---|

| Waste Prevention | Designing syntheses with higher yields and fewer by-products. |

| Use of Catalysts | Employing biocatalysts (enzymes) or chemocatalysts to improve reaction efficiency and reduce stoichiometric waste. nih.gov |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water or other benign alternatives. wjarr.comnih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure, often facilitated by biocatalysis. researchgate.netcarlroth.com |

| Renewable Feedstocks | Using starting materials derived from biological sources where possible. carlroth.com |

Stereoselective Production Strategies

The biological and chemical utility of this compound is intrinsically linked to its specific three-dimensional structure, or stereochemistry. Therefore, production methods must be highly stereoselective, ensuring that the desired (R)-enantiomer is formed with high purity.

Control of Enantioselectivity and Diastereoselectivity

Achieving high enantioselectivity is the primary goal in the synthesis of this chiral compound. This is accomplished through asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.

One of the most effective methods is biocatalytic asymmetric reduction . This strategy uses enzymes, particularly carbonyl reductases, or whole microbial cells to convert a prochiral precursor into the desired chiral molecule with exceptional precision. For example, in the synthesis of a closely related precursor, (R)-ethyl-3-hydroxyglutarate, the microorganism Rhodococcus erythropolis has been used for the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate. nih.gov This biocatalytic process achieved a high yield (46.2%) and an outstanding enantiomeric excess (ee) of over 99%. nih.gov Similarly, various yeasts and fungi have been screened for the reduction of ketoesters, with organisms like Kluyveromyces marxianus demonstrating the ability to produce the (R)-hydroxyester. nih.gov

Another powerful technique is asymmetric hydrogenation , which employs a chiral metal catalyst. Complexes of ruthenium with chiral ligands like BINAP are used to hydrogenate a ketone precursor, yielding the chiral alcohol with high enantiopurity. researchgate.netresearcher.life By selecting the appropriate enantiomer of the catalyst—for instance, (S)-Ru-BINAP—it is possible to produce the corresponding (R)-alcohol with an enantioselectivity that can exceed 99%. researcher.life

The table below presents research findings on stereoselective synthesis for related chiral compounds.

Table 2: Research Findings on Stereoselective Synthesis Methods

| Method | Catalyst/Microorganism | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Biocatalysis | Rhodococcus erythropolis ZJB-0910 | Racemic ethyl 4-cyano-3-hydroxybutyate | (R)-ethyl-3-hydroxyglutarate | >99% nih.gov |

| Biocatalysis | Kluyveromyces marxianus | Ethyl acetoacetate | (R)-hydroxyester | 67% nih.gov |

| Biocatalysis | Carbonyl Reductase (BgADH3) | Ethyl 4-chloro-3-oxobutanoate (COBE) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | 99.9% researchgate.net |

| Asymmetric Hydrogenation | (S)-Ru-BINAP complex | Ethyl 4-chloro-acetoacetate (ECAA) | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | 99.3% researcher.life |

Efficient Resolution Techniques for Chiral Separation

When a synthetic route produces a racemic or enantiomerically-enriched mixture, a resolution step is required to isolate the pure (R)-enantiomer. nih.gov Chiral separation techniques are critical for achieving the high optical purity required for many applications.

The most prominent method for chiral separation on an analytical and preparative scale is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). mat-test.com In this technique, the racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and enabling their separation. For the separation of a similar compound, ethyl 3-hydroxybutyrate, a Chiralcel OD-H column was used effectively, achieving a resolution of 4.25 within 11 minutes. mat-test.com

Other advanced techniques for chiral separation include:

Capillary Electrophoresis (CE): This method uses a chiral selector, often a cyclodextrin (B1172386) derivative, in the buffer solution to achieve separation of enantiomers based on their different electrophoretic mobilities. nih.gov

Enzymatic Kinetic Resolution: This technique involves using an enzyme that selectively reacts with only one enantiomer in the racemic mixture. The reacted and unreacted enantiomers can then be separated by conventional methods like chromatography or extraction.

Table 3: Chiral Separation Techniques

| Technique | Principle | Application Example |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation of ethyl 3-hydroxybutyrate enantiomers using a Chiralcel OD-H column. mat-test.com |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. nih.gov | Purity determination of R-flurbiprofen using a cyclodextrin selector. nih.gov |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction on one enantiomer, allowing for separation from the unreacted enantiomer. | Selective hydrolysis or esterification of one enantiomer in a racemic mixture. |

Role As a Chiral Building Block in Advanced Organic Synthesis

Applications in Stereoselective Total Synthesis

The strategic placement of functional groups and the inherent chirality of mono-ethyl (R)-3-acetoxyglutarate make it a powerful tool for the stereoselective synthesis of intricate molecular targets. Its utility is particularly evident in the construction of complex chiral architectures and the asymmetric assembly of molecular scaffolds.

Construction of Complex Chiral Architectures

This compound and its close precursor, (R)-ethyl 3-hydroxyglutarate, serve as key starting materials in the synthesis of various complex chiral molecules. One of the most prominent examples is its application in the synthesis of the side chain of Rosuvastatin, a widely used drug for the treatment of high cholesterol. The (R)-configuration of the hydroxyl or acetoxy group is crucial for the biological activity of the final drug molecule. The synthesis of (R)-ethyl-3-hydroxyglutarate with high optical purity (>99%) has been achieved through the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyrate using whole-cell catalysis with Rhodococcus erythropolis. wipo.int This biocatalytic approach provides a highly efficient route to this key chiral intermediate.

The synthesis of Rosuvastatin often involves the elaboration of the chiral side chain derived from glutarate derivatives, highlighting the importance of these building blocks in accessing medicinally relevant compounds. The ability to introduce and maintain the correct stereochemistry at a key position is a testament to the value of starting with a pre-defined chiral synthon like this compound.

Asymmetric Assembly of Molecular Scaffolds

The bifunctional nature of this compound allows for its use in the asymmetric assembly of diverse molecular scaffolds. The carboxylic acid and ester functionalities can be selectively manipulated to build larger and more complex structures. For instance, glutaric acid and its derivatives have been utilized in the design and synthesis of unique macrocyclic complexes. researchgate.net While not a direct application of the title compound, these studies demonstrate the potential of the glutarate backbone in creating constrained and well-defined three-dimensional structures.

Utility in the Construction of Polyketide-Type Structures

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their backbones are often characterized by repeating 1,3-dioxygenated patterns. The structure of this compound makes it a conceptually ideal starting point for the synthesis of fragments of these complex molecules.

Iterative Chain Elongation Strategies

Iterative synthesis is a powerful strategy for the construction of polyketide chains, where a small building block is repeatedly added to a growing chain. While direct examples of using this compound in published iterative polyketide syntheses are not prevalent, its structure lends itself to such an approach. The two distinct carbonyl functionalities allow for selective reaction at either end. For instance, the carboxylic acid could be activated and coupled with another molecule, while the ethyl ester serves as a protecting group. Subsequent deprotection and activation of the other end would allow for the next iteration. This stepwise elongation is a hallmark of polyketide synthesis.

The development of methods for the iterative synthesis of polyketides often relies on the use of chiral building blocks to control the stereochemistry of the final product. The (R)-acetoxy group in the title compound could serve to direct the stereochemical outcome of subsequent reactions or be a precursor to a hydroxyl group in the final polyketide chain.

Synthesis of 1,3-Polyols and Related Motifs

The 1,3-diol motif is a common structural feature in many polyketide natural products. The reduction of the ester and carboxylic acid functionalities of glutarate derivatives provides a direct route to 1,3,5-triol systems, which are key components of these natural products. Starting from an enantiomerically pure precursor like this compound ensures the stereochemical integrity of the resulting polyol fragment.

General strategies for the synthesis of chiral 1,3-diols often involve the stereoselective reduction of β-hydroxy ketones or the asymmetric opening of chiral epoxides. By utilizing a building block that already contains the desired 1,3-dioxygenated pattern with defined stereochemistry, such as this compound, the synthesis of these motifs can be significantly streamlined.

Enantioselective Functionalization and Derivatization

The reactivity of the functional groups in this compound allows for a variety of enantioselective transformations and derivatizations. A key reaction is the selective hydrolysis of the ester or acetoxy group, which can be achieved with high enantioselectivity using enzymatic methods.

A patent describes a process for the enantioselective preparation of 3-hydroxyglutaric acid monoesters through the enzymatic hydrolysis of the corresponding 3-acetoxy diesters. google.comgoogle.com Specifically, the enzymatic hydrolysis of (3R)-acetoxy-5-ethoxy-5-oxy-valeric acid (this compound) is mentioned, demonstrating a method to selectively remove the acetyl protecting group while retaining the chiral integrity of the molecule. google.com This enzymatic deacetylation is a powerful tool for unmasking the hydroxyl group under mild conditions, which can then be further functionalized.

Introduction of Diverse Chemical Functionalities

The synthetic potential of this compound is primarily realized after the deacetylation to its corresponding hydroxy derivative, mono-ethyl (R)-3-hydroxyglutarate. This unmasking of the hydroxyl group, alongside the existing carboxylic acid and ester moieties, opens avenues for a wide range of chemical modifications.

The free hydroxyl group can be manipulated to introduce various functionalities. For instance, it can undergo oxidation to a ketone, providing a handle for nucleophilic additions. Alternatively, it can be converted into a good leaving group, such as a tosylate or mesylate, facilitating substitution reactions to introduce nitrogen, sulfur, or other carbon-based nucleophiles.

The carboxylic acid and ester groups also offer sites for chemical diversification. The carboxylic acid can be activated and coupled with amines or alcohols to form amides and esters, respectively. Selective reduction of the carboxylic acid or the ester can lead to the formation of diols or lactones, further expanding the range of accessible molecular scaffolds.

A key application highlighting the introduction of new functionalities is the enzymatic synthesis of (R)-ethyl-3-hydroxyglutarate itself. In a notable biotransformation, whole cells of Rhodococcus erythropolis are used for the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyrate. nih.gov This process introduces a carboxylic acid functionality from a nitrile group, yielding the desired chiral building block with high optical purity.

Table 1: Biotransformation for the Synthesis of (R)-ethyl-3-hydroxyglutarate

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|

Data sourced from a study on the novel biosynthesis of (R)-ethyl-3-hydroxyglutarate. nih.gov

Preparation of Novel Chiral Intermediates

The strategic arrangement of functional groups in this compound and its hydroxy derivative makes it an ideal starting material for the synthesis of various complex and valuable chiral intermediates, particularly heterocyclic compounds.

One significant application is in the synthesis of substituted piperidines. Chiral piperidine (B6355638) derivatives are prevalent scaffolds in many biologically active compounds and pharmaceuticals. Starting from L-glutamic acid, a conceptually related chiral building block, a multi-step synthesis can afford enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in This involves key steps such as diester formation, reduction to a diol, tosylation, and subsequent cyclization with an amine. niscpr.res.in The core glutarate structure provides the necessary carbon backbone for the formation of the six-membered ring.

Another important class of chiral intermediates accessible from this scaffold are chiral δ-lactones. These motifs are present in numerous natural products with interesting biological activities. researchgate.net The synthesis of chiral δ-lactones can be achieved through the stereoselective reduction of a 5-oxo-ester precursor, which can be conceptually derived from the glutarate framework. Engineered carbonyl reductases have been shown to be highly effective in the asymmetric synthesis of various γ- and δ-lactones with high enantioselectivity. rsc.org For example, the reduction of 5-oxodecanoic acid using a carbonyl reductase variant yields (R)-δ-decalactone with excellent enantiomeric excess. rsc.org This highlights the potential of using enzymatic methods to transform glutarate-derived intermediates into valuable chiral lactones.

The utility of the hydroxyglutarate framework is further exemplified by its role as a precursor for the chiral side chain of rosuvastatin, a widely used cholesterol-lowering drug. nih.gov The synthesis involves the transformation of (R)-ethyl-3-hydroxyglutarate, underscoring its importance in the pharmaceutical industry.

Table 2: Examples of Chiral Intermediates Synthesized from Glutarate-Related Scaffolds

| Starting Material Precursor | Target Chiral Intermediate | Key Synthetic Steps | Reference |

|---|---|---|---|

| L-Glutamic Acid | 3-(N-Boc-amino)piperidine | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | niscpr.res.in |

| 5-Oxodecanoic Acid | (R)-δ-Decalactone | Asymmetric reduction using engineered carbonyl reductase | rsc.org |

Precursor Applications in Target Oriented Chemical Synthesis

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The demand for enantiomerically pure drugs has driven the development of synthetic routes that employ chiral building blocks like Mono-ethyl (R)-3-acetoxyglutarate. Its incorporation into synthetic pathways allows for the precise construction of complex API structures.

One of the most prominent applications of this compound is in the synthesis of the side chain of statin drugs, which are widely prescribed to lower cholesterol. Rosuvastatin, in particular, features a dihydroxy heptenoic acid side chain with specific (3R, 5S) stereochemistry.

The journey to this crucial side chain often begins with the closely related precursor, Mono-ethyl (R)-3-hydroxyglutarate. This precursor is synthesized with high optical purity (≥99% enantiomeric excess) through advanced chemoenzymatic methods. sigmaaldrich.com For instance, biocatalytic processes have been developed that utilize recombinant E. coli cells to produce this key intermediate, demonstrating high efficiency and potential for industrial-scale production. nih.gov

The Mono-ethyl (R)-3-hydroxyglutarate is then typically protected, often as the acetoxy derivative, to form this compound. This protection step is critical to prevent unwanted reactions of the hydroxyl group during subsequent chemical transformations. A Chinese patent details a synthetic method where a related intermediate, (S)-3-hydroxy-4-chlorobutyronitrile, undergoes several steps including hydroxyl protection to yield a key component of the Rosuvastatin side chain. plos.org This protected glutarate derivative is then elaborated through a series of reactions, such as reduction and coupling, to construct the full statin side chain before being attached to the heterocyclic core of Rosuvastatin. nih.govnih.gov

| Compound Name | Role in Synthesis | Typical Method of Preparation | Reference |

|---|---|---|---|

| Mono-ethyl (R)-3-hydroxyglutarate | Direct precursor to the acetoxy derivative | Chemoenzymatic synthesis using recombinant microorganisms | sigmaaldrich.comnih.gov |

| This compound | Protected intermediate for side-chain elaboration | Acetylation of the corresponding hydroxy compound | plos.org |

| (3R,5S)-dihydroxyheptenoic acid derivative | Core pharmacophore of the statin side chain | Multi-step synthesis from chiral precursors | nih.gov |

While its role in statin synthesis is well-documented, the utility of glutarate monoesters extends to other areas of pharmaceutical development. The core structure of a C5 dicarboxylic acid monoester serves as a versatile scaffold. For example, Glutaric acid monoethyl ester chloride, a related achiral derivative, is used as a reagent in the multi-step synthesis of lipidic aminoalcohols and diamine derivatives, which have been evaluated for their immunomodulatory properties. This highlights the adaptability of the glutarate monoester framework in creating diverse chiral drug intermediates.

Synthesis of Metabolically Relevant Compounds

Beyond pharmaceuticals, chiral glutarate derivatives are instrumental in creating tools to study fundamental biological processes. Understanding metabolic pathways often requires access to specific metabolites and their analogs, which can be synthesized from versatile starting materials.

Glutaric acid and its hydroxylated forms are central intermediates in several metabolic pathways, including the catabolism of amino acids like lysine (B10760008). plos.orgnih.gov The accumulation of metabolites such as L-2-hydroxyglutaric acid is linked to serious metabolic disorders. plos.orghmdb.canih.gov To study the enzymes and pathways involved, researchers require access to synthetic, isotopically labeled, or structurally modified analogs of these metabolites.

L-2-hydroxyglutarate, a structural analog of α-ketoglutarate, is known to inhibit a range of dioxygenase enzymes, thereby impacting cellular metabolism and epigenetic regulation. hmdb.ca The synthesis of such analogs for research purposes can start from chiral precursors. While direct synthesis from this compound is not prominently documented in the literature, its underlying chiral glutarate structure makes it a plausible starting point for creating modified versions of these metabolically active compounds to probe enzyme active sites and pathway dynamics.

Metabolic probes, such as molecules tagged with fluorescent or isotopic labels, are essential for visualizing and quantifying metabolic fluxes within cells. The synthesis of such probes requires a modular approach where a core scaffold is functionalized with a reporter tag.

A convergent synthesis strategy has been described for creating cell-permeating esters of 2-ketoglutarate, a key metabolite, allowing for the study of its role in cellular homeostasis and as a cofactor for enzymes. nih.gov This modular synthesis enables the creation of a variety of ester derivatives to probe how different chemical modifications affect cellular uptake and activity. nih.gov Although not directly starting from this compound, this research underscores the principle of using esterified glutarate derivatives as a foundation for building sophisticated chemical probes for metabolic research. The functional handles present in this compound provide the necessary reactive sites for attaching such reporter groups.

| Compound | Biological/Research Significance | Associated Disease/Process | Reference |

|---|---|---|---|

| Glutaric Acid | Metabolic intermediate in amino acid catabolism | Glutaric Aciduria Type I | nih.gov |

| L-2-Hydroxyglutaric Acid | Oncometabolite; inhibits α-ketoglutarate-dependent enzymes | L-2-Hydroxyglutaric Aciduria, Cancer | plos.orghmdb.canih.gov |

| Cell-Permeating 2-Ketoglutarate Esters | Synthetic probes to study metabolic pathways | Hypoxia, Cancer Metabolism Research | nih.gov |

Biochemical and Metabolic Significance of Mono Ethyl R 3 Acetoxyglutarate

Modulation and Promotion of Tricarboxylic Acid (TCA) Cycle Enzyme Activity

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a central metabolic pathway responsible for the oxidation of acetyl-CoA to generate energy in the form of ATP and reducing equivalents (NADH and FADH₂). nih.gov The regulation of this cycle is crucial for maintaining cellular energy homeostasis. While some sources suggest that Mono-ethyl (R)-3-acetoxyglutarate promotes the activity of TCA cycle enzymes, the precise mechanisms and direct evidence for this claim require careful examination based on the metabolism of its core structure.

Mechanistic Investigations of Enzyme Interaction

Upon cellular uptake, it is hypothesized that this compound is rapidly hydrolyzed by ubiquitous esterases, such as carboxylesterases and lipases, which are abundant in tissues like the liver. nih.gov This enzymatic action would release ethanol, acetic acid, and the metabolically active compound, (R)-3-hydroxyglutarate. Therefore, any interaction with TCA cycle enzymes would be mediated by this hydroxylated derivative.

Research into the effects of 3-hydroxyglutarate on TCA cycle enzymes has been primarily conducted in the context of glutaric aciduria type I, a metabolic disorder characterized by the accumulation of 3-hydroxyglutaric acid due to a deficiency in the enzyme glutaryl-CoA dehydrogenase (GCDH). rupahealth.com In this condition, elevated levels of 3-hydroxyglutarate are associated with impaired energy metabolism. Studies have shown that 3-hydroxyglutarate can interfere with the function of certain TCA cycle components, although the effects can be complex and context-dependent. For instance, some research indicates that at high concentrations, 3-hydroxyglutarate can have inhibitory effects on key enzymes, which contrasts with the notion of it being a promoter of TCA cycle activity.

Impact on Metabolic Flux and Regulation

Metabolic flux through the TCA cycle is tightly controlled by the availability of substrates and allosteric regulation of its key enzymes, including citrate (B86180) synthase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. nih.gov The introduction of a compound like this compound could theoretically influence metabolic flux through several mechanisms, primarily following its conversion to (R)-3-hydroxyglutarate.

One potential point of influence is through anaplerosis, the replenishment of TCA cycle intermediates. The carbon skeleton of glutarate is linked to the TCA cycle via the catabolism of amino acids such as lysine (B10760008) and tryptophan, which ultimately lead to the formation of α-ketoglutarate. However, the direct contribution of (R)-3-hydroxyglutarate to anaplerosis is not well-established as a primary role. Instead, its accumulation in pathological states suggests a disruption of normal metabolic flux. The impact on regulatory enzymes of the TCA cycle appears to be more nuanced than simple promotion, with potential for inhibitory effects at high, non-physiological concentrations.

Investigation of Key Processes in Metabolic Pathways

The significance of this compound extends beyond the TCA cycle, with its core molecule playing a role as a metabolic intermediate in specific catabolic pathways.

Role as a Metabolic Intermediate in Specific Cycles

The primary metabolic context for (R)-3-hydroxyglutarate is the catabolism of the essential amino acids L-lysine and L-tryptophan. rupahealth.combiocrates.com In the final stages of their breakdown, these amino acids are converted to glutaryl-CoA. In a healthy metabolic state, glutaryl-CoA is decarboxylated to crotonyl-CoA by the enzyme glutaryl-CoA dehydrogenase. However, when this enzyme is deficient, glutaryl-CoA is alternatively metabolized. It can be converted to glutaconyl-CoA, which is then hydrated by 3-methylglutaconyl-CoA hydratase to form 3-hydroxyglutaryl-CoA. Subsequent hydrolysis of the CoA ester yields 3-hydroxyglutaric acid. rupahealth.com

Therefore, (R)-3-hydroxyglutarate is a key metabolic intermediate, and its presence and concentration in biological fluids are critical diagnostic markers for glutaric aciduria type I. rupahealth.com

Contribution to Anabolic and Catabolic Processes

The contribution of this compound to anabolic and catabolic processes is largely indirect and dictated by the metabolic fate of its hydrolysis products.

Catabolic Contribution: The core molecule, (R)-3-hydroxyglutarate, is a product of a catabolic pathway for amino acids. Its formation represents an alternative route when the primary catabolic flux is impaired.

Anabolic Contribution: There is limited evidence to suggest a direct anabolic role for (R)-3-hydroxyglutarate. While TCA cycle intermediates are precursors for the synthesis of various biomolecules, the positioning of 3-hydroxyglutarate as a side-product of a catabolic pathway does not typically favor its use as a building block for anabolic processes.

Utilization in Cellular Metabolism Research Methodologies

The chemical structure of this compound, specifically its ester forms, suggests its potential utility in metabolic research as a tool to study cellular processes. The use of ethyl esters is a common strategy to enhance the cell permeability of molecules that are otherwise negatively charged and membrane-impermeable at physiological pH, such as dicarboxylic acids.

By masking the carboxyl groups, the ethyl ester form can facilitate the transport of the molecule across the cell membrane. Once inside the cell, intracellular esterases can cleave the ester bonds, releasing the active compound, in this case, (R)-3-hydroxyglutarate, directly into the cytoplasm. This technique allows researchers to investigate the intracellular effects of the compound, bypassing the limitations of membrane transport. For example, similar strategies have been employed with omega-3 fatty acids and creatine (B1669601) to improve their bioavailability. nih.govwikipedia.org

Therefore, this compound can be considered a pro-drug or a research tool for the intracellular delivery of (R)-3-hydroxyglutarate, enabling more precise studies of its effects on metabolic pathways, including the TCA cycle and amino acid catabolism.

Table of Research Findings on Glutarate Derivatives

| Finding | Compound(s) Studied | Implication for this compound |

| Accumulation in Disease | 3-Hydroxyglutaric acid, Glutaric acid | The core molecule is a biomarker for glutaric aciduria type I, suggesting a role in a specific metabolic disorder. |

| Amino Acid Catabolism | L-lysine, L-tryptophan, 3-Hydroxyglutarate | Its metabolic origin is linked to the breakdown of essential amino acids. |

| Cell Permeability | Ethyl esters of various compounds | The ethyl ester group likely enhances cellular uptake for research purposes. |

| Enzymatic Hydrolysis | Various ester compounds | The acetoxy and ethyl groups are likely cleaved by intracellular esterases to release the active molecule. |

Application in in vitro and ex vivo Metabolic Studies

In vitro and ex vivo studies are fundamental to understanding the metabolic fate of chemical compounds. While specific metabolic studies on this compound are not extensively documented in publicly available literature, its chemical structure suggests a likely metabolic pathway involving enzymatic hydrolysis.

The presence of an ethyl ester and an acetoxy group indicates that the compound can serve as a substrate for various esterases present in biological systems, such as liver microsomes or cell lysates. The hydrolysis of the ester linkages would yield (R)-3-hydroxyglutaric acid, ethanol, and acetic acid. (R)-3-hydroxyglutaric acid is a chiral molecule that can potentially enter metabolic pathways.

It has been noted that this compound is an important metabolic intermediate that promotes the activity of tricarboxylic acid (TCA) cycle enzymes. medchemexpress.com This suggests that its hydrolysis products can influence cellular respiration and energy metabolism. The study of its metabolism in in vitro systems, such as cultured cells or isolated organelles like mitochondria, could provide insights into the regulation of the TCA cycle and related metabolic pathways. medchemexpress.com

Ex vivo studies, using intact tissues like liver slices, could further elucidate the metabolic processing of this compound in a more physiologically relevant context. Such studies would help in understanding its uptake by cells, its intracellular hydrolysis, and the subsequent fate of its metabolites.

Development of Biochemical Assays

This compound is recognized as a biochemical assay reagent. medchemexpress.com Its structure lends itself to the development of assays for detecting and quantifying esterase activity. In such an assay, the compound would serve as a substrate, and the enzymatic activity would be monitored by measuring the rate of formation of one of its hydrolysis products, such as the release of the acidic products which can be detected by a change in pH.

The general principle for such an assay would involve incubating the enzyme source with a known concentration of this compound under controlled conditions of temperature and pH. The reaction progress can be followed by various methods, including titrimetric methods that measure the production of acid, or chromatographic methods like HPLC to quantify the disappearance of the substrate or the appearance of the products.

The development of such assays is crucial for characterizing esterase enzymes, screening for enzyme inhibitors, and studying the substrate specificity of different hydrolases. The chiral nature of this compound also allows for its use in developing stereospecific enzymatic assays, which are important in the pharmaceutical industry for the synthesis of enantiomerically pure compounds.

Advanced Analytical Characterization in Research

Determination of Enantiomeric Purity and Absolute Configuration

The precise measurement of enantiomeric purity and the assignment of the absolute configuration are fundamental to the characterization of a chiral compound like Mono-ethyl (R)-3-acetoxyglutarate. These parameters dictate the compound's biological activity and its suitability for stereospecific applications.

Chiral Chromatography Methods (e.g., GC-MS, HPLC with Chiral Stationary Phases)

Chiral chromatography is the cornerstone for the separation and quantification of enantiomers. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) are powerful techniques for determining the enantiomeric excess (e.e.) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for the enantioseparation of non-volatile and thermally labile compounds. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase. For a dicarboxylic acid monoester like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs, for instance, those with tris(3,5-dimethylphenylcarbamate) coatings, can separate a wide array of chiral molecules, including esters and carboxylic acids. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is critical for achieving optimal resolution between the enantiomers. Detection is commonly performed using a UV detector.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, chiral GC-MS offers high resolution and sensitivity. The compound would first need to be derivatized to increase its volatility, for example, by converting the carboxylic acid group to a methyl or other suitable ester. The separation of the enantiomers is then carried out on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The mass spectrometer serves as a highly specific detector, providing not only quantification but also structural information based on the fragmentation pattern of the analyte. For instance, in the enantioselective reduction of a related compound, benzyl (B1604629) acetoacetate, to benzyl (S)-3-hydroxybutanoate, chiral GC was successfully employed to determine the enantiomeric excess. wikipedia.org

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution Order | (S)-enantiomer followed by (R)-enantiomer (hypothetical) |

Spectroscopic Techniques for Stereochemical Assignment (e.g., Optical Activity, Specific Rotation)

Spectroscopic methods provide crucial information about the stereochemistry of a molecule.

Optical Activity and Specific Rotation: Chiral molecules have the property of rotating the plane of polarized light, a phenomenon known as optical activity. The magnitude and direction of this rotation are measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under specific conditions of concentration, path length, temperature, and wavelength. For this compound, a specific rotation value has been reported as [α]D²⁰ = +7.2 ± 0.5° (c = 1% in chloroform). nih.gov This positive sign indicates that the (R)-enantiomer is dextrorotatory. The enantiomeric excess (% ee) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. However, it is important to note that the sign of optical rotation does not have a direct, predictable correlation with the (R) or (S) absolute configuration. The assignment of the absolute configuration typically requires correlation with a standard of known configuration or through techniques like X-ray crystallography.

| Property | Value | Source |

| Specific Rotation [α]D²⁰ | +7.2 ± 0.5° (c = 1% in chloroform) | nih.gov |

| Enantiomeric Ratio | ≥98:2 (determined by NMR) | nih.gov |

Spectroscopic Methodologies for Complex Structural Elucidation and Mechanistic Insights

Beyond establishing stereochemical purity, advanced spectroscopic techniques are indispensable for a deeper understanding of the three-dimensional structure and its role in chemical and biological processes.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

The flexible acyclic nature of this compound allows it to adopt numerous conformations in solution. Advanced NMR techniques are powerful tools for elucidating the preferred conformational states.

Conformational Analysis of Glutarate Derivatives: Studies on similar molecules, such as glutaric acid and its derivatives, have shown that the conformational preferences are influenced by factors like solvent polarity and intramolecular hydrogen bonding. researchgate.netnih.gov For this compound, the molecule can rotate around its various single bonds, leading to a complex conformational landscape.

Advanced NMR Experiments: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximities between protons. By analyzing the cross-peaks in these 2D NMR spectra, it is possible to deduce which protons are close to each other in the predominant conformation(s). This information, combined with the measurement of coupling constants and computational modeling (e.g., Density Functional Theory calculations), allows for the construction of a detailed model of the molecule's three-dimensional structure in solution. libretexts.org For instance, the analysis of coupling constants in substituted γ-butyrolactones has been successfully used to determine their conformational equilibria. libretexts.org

Mass Spectrometry for Isotopic Labeling Studies in Metabolic Pathways

Isotopic labeling in conjunction with mass spectrometry is a powerful strategy to trace the metabolic fate of a compound within a biological system.

Tracing Metabolic Pathways: While specific metabolic studies involving this compound are not widely reported, the principles of such investigations can be illustrated. If this compound were introduced into a cellular system, its conversion into other metabolites could be monitored by pre-labeling it with stable isotopes such as ¹³C or ²H. For example, if this compound were synthesized using ¹³C-labeled precursors, any downstream metabolites incorporating this label could be identified by the corresponding mass shift in their mass spectra.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry. Future research on Mono-ethyl (R)-3-acetoxyglutarate is expected to focus on developing novel synthetic routes that prioritize sustainability and cost-effectiveness.

Current research into the synthesis of the closely related compound, (R)-ethyl-3-hydroxyglutarate, provides a strong foundation. A notable biosynthetic route involves the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate using whole cells of the microorganism Rhodococcus erythropolis. nih.gov This method achieves a high enantiomeric excess (>99%) and a respectable yield, showcasing the potential of biocatalysis in producing the core glutarate structure. nih.gov

Future efforts will likely build upon these chemoenzymatic strategies. nih.gov The enzymatic acylation of mono-ethyl (R)-3-hydroxyglutarate to introduce the acetoxy group represents a key area for optimization. Lipases, a class of enzymes known for their utility in esterification reactions, are prime candidates for this transformation. Research could focus on screening novel lipases from diverse microbial sources or engineering existing ones to enhance their activity, selectivity, and stability under industrial conditions. The use of immobilized enzymes could further improve the sustainability of the process by allowing for catalyst recycling and continuous flow production.

Moreover, "green" chemistry principles will guide the development of new synthetic pathways. This includes the use of renewable starting materials, solvent-free reaction conditions, and the reduction of waste generation. The exploration of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, could significantly improve process efficiency and reduce the environmental footprint of producing this compound.

Exploration of Broader Catalytic and Biocatalytic Transformations

The functional groups present in this compound—an ester, a carboxylic acid, and a chiral acetoxy center—make it a versatile platform for a wide range of chemical modifications. Future research is anticipated to explore its potential in various catalytic and biocatalytic transformations to generate a diverse array of valuable derivatives.

The selective transformation of the ester and carboxylic acid functionalities offers a direct route to novel diesters, amides, and other derivatives. Research into chemoselective catalysts will be crucial to control these transformations. For instance, developing catalysts that can selectively reduce the carboxylic acid in the presence of the ester would yield a valuable chiral alcohol intermediate.

Biocatalysis will also play a pivotal role in expanding the chemical space accessible from this compound. Enzymes such as nitrilases have been used in the synthesis of precursors to related glutarate esters, demonstrating the potential for enzymatic modifications of the glutarate backbone. researchgate.net Future investigations could explore the use of other enzyme classes, such as decarboxylases, to introduce new functionalities.

Furthermore, the chiral acetoxy group can serve as a handle for stereospecific reactions. Research could focus on catalytic methods to replace the acetoxy group with other functional groups while retaining the stereochemical integrity of the chiral center. This would allow for the synthesis of a library of enantiomerically pure compounds with diverse properties and potential applications.

Deeper Elucidation of Biochemical Mechanisms and Physiological Interactions

Understanding the interactions of this compound with biological systems is a critical area for future research. As a metabolic intermediate, it is suggested to play a role in promoting the activity of enzymes within the tricarboxylic acid (TCA) cycle, a central pathway in cellular energy production. targetmol.com

Future studies will likely aim to provide a more detailed understanding of these interactions. This could involve in vitro enzyme assays to identify specific enzymes within the TCA cycle or other metabolic pathways that are modulated by this compound. Investigating its cellular uptake and subsequent metabolic fate will also be crucial. nih.gov Techniques such as stable isotope tracing could be employed to track the compound's journey through metabolic networks.

Integration into Combinatorial Chemistry and High-Throughput Screening for New Research Tools

The structural features of this compound make it an attractive scaffold for the construction of combinatorial libraries, which are essential tools in modern drug discovery and chemical biology. acs.org The ability to generate large and diverse collections of related molecules allows for the rapid screening of potential drug candidates and chemical probes.

Future research will likely focus on developing efficient methods to incorporate this compound into combinatorial synthesis workflows. This could involve solid-phase synthesis techniques where the glutarate scaffold is attached to a resin, allowing for the sequential addition of various chemical building blocks. The ester and carboxylic acid functionalities provide convenient points for diversification.

Once these libraries are synthesized, they can be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities. acs.orgnih.govnih.govresearchgate.net HTS assays can be designed to screen for inhibitors or activators of specific enzymes, receptors, or cellular pathways. For example, given the potential link of glutarate derivatives to metabolic processes, libraries based on the this compound scaffold could be screened for modulators of metabolic enzymes. nih.govnih.gov

The development of fluorescent or colorimetric assays compatible with HTS formats will be crucial for these efforts. The identification of "hit" compounds from these screens can then lead to further optimization and the development of novel research tools or therapeutic leads. This integration of a versatile chiral building block like this compound into the drug discovery pipeline represents a significant avenue for future innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to produce Mono-ethyl (R)-3-acetoxyglutarate, and how are reaction conditions optimized for yield and purity?

- Methodology : The compound is synthesized via esterification or transesterification reactions. For example, refluxing precursors in solvents like ethanol or acetone under controlled pH and temperature (e.g., 15-hour reflux with aryl acids, as described in benzoxazole synthesis procedures ). Purification involves cooling the reaction mixture and precipitating the product using ice-cold solvents. Yield optimization may require adjusting molar ratios, solvent polarity, and catalyst selection (e.g., TCEP or DTT for reducing disulfide bonds in related syntheses ).

- Characterization : FTIR and NMR (1H/13C) are critical for verifying ester and acetyl functional groups. For instance, FTIR peaks at 1700–1750 cm⁻¹ confirm C=O stretching, while NMR chemical shifts (δ 1.2–1.4 ppm for ethyl groups) validate structural integrity .

Q. How is the stereochemical purity of the (R)-enantiomer confirmed during synthesis?

- Methodology : Chiral chromatography (e.g., HPLC with chiral stationary phases) or polarimetry is used to resolve enantiomers. For advanced validation, X-ray crystallography or NOESY NMR can confirm spatial arrangements of substituents. Comparative analysis with known (S)-enantiomer standards is recommended .

Q. What analytical techniques are essential for quantifying this compound in biological matrices?

- Methodology : LC-MS/MS with reverse-phase columns (C18) and electrospray ionization (ESI) is preferred for high sensitivity. Calibration curves using deuterated internal standards (e.g., deuterated ethyl esters ) improve accuracy. Sample preparation includes protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects .

Advanced Research Questions

Q. How do solvent systems influence the crystallization and stability of this compound?

- Methodology : Solvent polarity and hydrogen-bonding capacity directly affect crystal lattice formation. Ternary solvent mixtures (e.g., acetone/ethanol/acetonitrile, 1:1:1 v/v/v) enhance crystal growth by modulating solubility . Stability studies under varying temperatures (0–6°C vs. ambient) and humidity levels are critical for long-term storage, as ester hydrolysis can occur in aqueous environments .

Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo studies?

- Methodology :

Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes or hepatocytes to identify hydrolysis products (e.g., free glutarate).

Dose-Response Calibration : Compare IC50 values in cell-based assays (e.g., inhibition of MAPK/ERK pathways ) with plasma concentrations in animal models.

Tissue-Specific Bioavailability : Use radiolabeled compounds (e.g., 14C-labeled ethyl groups) to track distribution and accumulation .

Q. How can computational modeling predict interactions between this compound and target enzymes (e.g., metabolic enzymes or kinases)?

- Methodology :

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model ligand-enzyme binding modes. Focus on hydrogen-bonding interactions with catalytic residues (e.g., serine hydrolases or acetyltransferases ).

- MD Simulations : Assess conformational stability of the ligand-enzyme complex over 100-ns trajectories to identify critical binding motifs .

Q. What experimental designs mitigate batch-to-batch variability in industrial-scale synthesis?

- Methodology :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.

- Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate, catalyst loading) using response surface methodology (RSM) .

Data Interpretation and Reporting Guidelines

Q. How should researchers statistically validate contradictory results in enzyme inhibition assays?

- Methodology :

- Error Analysis : Use independent biological replicates (n ≥ 5) with error bars representing SEM. For n < 5, report individual data points and apply non-parametric tests (e.g., Mann-Whitney U) .

- Cross-Validation : Confirm findings using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity measurements) .

Q. What protocols ensure reproducibility in cell-based studies involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.